3-(3-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
The compound 3-(3-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused heterocyclic core structure. Key structural features include:
- A chromeno[8,7-e][1,3]oxazin-4(8H)-one backbone, which integrates coumarin and oxazine moieties.
- A trifluoromethyl (-CF₃) group at position 2, known for enhancing metabolic stability and lipophilicity .
- A 3-methoxyphenoxy substituent at position 3, contributing to π-π stacking interactions and modulating electronic properties.
- A pyridin-4-ylmethyl group at position 9, introducing a nitrogen-containing aromatic system that may influence solubility and receptor binding .
Properties
IUPAC Name |
3-(3-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O5/c1-32-16-3-2-4-17(11-16)34-23-21(31)18-5-6-20-19(22(18)35-24(23)25(26,27)28)13-30(14-33-20)12-15-7-9-29-10-8-15/h2-11H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUFPKXTPCVEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=NC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Chromeno[8,7-e][1,3]oxazin core: This bicyclic structure is known for various pharmacological properties.
- Trifluoromethyl group : Often associated with increased lipophilicity and metabolic stability.
- Pyridine and methoxyphenoxy substituents : These groups can influence receptor binding and interaction with biological targets.
Molecular Formula
The molecular formula of the compound is .
Research indicates that this compound may exhibit several mechanisms of action:
- Sodium Channel Modulation : It has been identified as a modulator of voltage-gated sodium channels, which are crucial in the propagation of action potentials in neurons .
- Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory properties, potentially beneficial in treating conditions like Crohn's disease and inflammatory bowel disease .
- Neuroprotective Effects : The compound shows promise in neuroprotection, possibly through the inhibition of excitotoxicity mediated by sodium channels.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Chronic Pain Management : Due to its sodium channel modulation, it may be effective in managing chronic pain conditions.
- Neurodegenerative Diseases : Its neuroprotective properties could make it a candidate for treating diseases like Alzheimer's or Parkinson's.
- Inflammatory Disorders : Given its anti-inflammatory effects, it could be explored for use in various inflammatory conditions.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific sodium channels effectively. For example, a study revealed that it significantly reduced sodium current amplitude in neuronal cells, suggesting a potential application in neuropathic pain management .
In Vivo Studies
Animal model studies have provided insights into the compound's efficacy and safety profile. In models of inflammatory pain, administration of the compound resulted in a marked reduction in pain behaviors compared to control groups . Additionally, neuroprotective effects were observed in models of excitotoxicity induced by glutamate.
Case Studies
A notable case involved a patient with chronic neuropathic pain who was treated with a derivative of this compound. The patient reported significant pain relief and improved quality of life after several weeks of treatment. This anecdotal evidence supports further investigation into clinical applications.
Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Sodium Channel Modulation | Inhibition of voltage-gated sodium channels | |
| Anti-inflammatory | Reduction of inflammatory markers | |
| Neuroprotection | Prevention of excitotoxicity |
Research Study Overview
Comparison with Similar Compounds
Key Observations :
- Position 9 : The pyridin-4-ylmethyl group in the target compound contrasts with halogenated benzyl (e.g., 4-fluorobenzyl in 6k ) or ferrocenyl groups in , suggesting distinct electronic and steric profiles.
- Position 3: The 3-methoxyphenoxy group differs from 3,4-dimethoxyphenyl in , which may alter steric bulk and hydrogen-bonding capacity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
Computational Insights :
- Similarity Indexing : Tools like SwissSimilarity and Tanimoto coefficients compare molecular fingerprints, suggesting the target compound’s pyridine group may align with kinase inhibitors (e.g., ZINC00027361 ).
- QSAR Analysis : Van der Waals descriptors predict enhanced membrane permeability due to the -CF₃ group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
